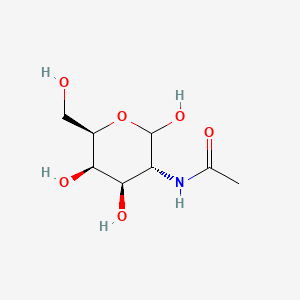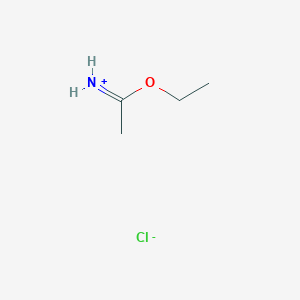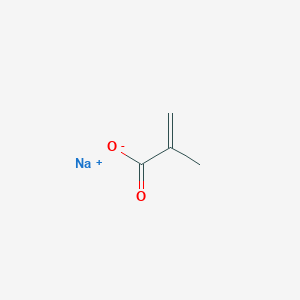
N-Acetyl-D-Galactosamine
Vue d'ensemble
Description
N-Acetyl-D-Galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of the antigen of blood group A in humans . This compound is typically the first monosaccharide that connects serine or threonine in specific forms of protein O-glycosylation . It plays a vital role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Mécanisme D'action
Target of Action
The primary target of 2-Acetamido-2-Deoxy-D-Galactopyranose (also known as N-Acetyl-D-Galactosamine) is the glycosyltransferase enzyme . This enzyme is responsible for the incorporation of glucosamine into O-glycans . The compound also targets the MUC1 protein in breast cancer cell lines, such as MDF-7 .
Mode of Action
2-Acetamido-2-Deoxy-D-Galactopyranose acts as a competitive inhibitor of the glycosyltransferase enzyme . It mimics the structure of GalNAc-α-1-O-serine/theonine, thereby blocking the β1,3-galactosyltransferase involved in O-glycosylation elongation . This results in the inhibition of O-glycosylation, a critical process in the biosynthesis of mucin .
Biochemical Pathways
The compound affects the O-glycosylation pathway . By inhibiting the glycosyltransferase enzyme, it prevents the incorporation of glucosamine into O-glycans . This alters the biosynthesis of mucin, a type of glycoprotein, and impacts the expression of the MUC1 protein in certain cancer cells .
Result of Action
The inhibition of O-glycosylation by 2-Acetamido-2-Deoxy-D-Galactopyranose leads to the suppression of mucin biosynthesis . This results in the decreased expression of the MUC1 protein in breast cancer cell lines . In the context of HIV replication, the compound has been shown to increase the percentage of infected cells and the amount of viral particles .
Action Environment
The action, efficacy, and stability of 2-Acetamido-2-Deoxy-D-Galactopyranose can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the cell types it interacts with. For instance, its ability to inhibit O-glycosylation can vary across different cell lines .
Analyse Biochimique
Biochemical Properties
2-Acetamido-2-Deoxy-D-Galactopyranose plays a crucial role in biochemical reactions. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine
Cellular Effects
It has been suggested that it may have antitumor properties
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Acetamido-2-Deoxy-D-Galactopyranose is involved in certain metabolic pathways It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Méthodes De Préparation
The preparation of N-Acetyl-D-Galactosamine involves several synthetic routes. One common method includes the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate, followed by the removal of O-acetylation to produce this compound . The reaction system typically contains D-galactosamine hydrochloride, a solvent, an acylating agent such as acetic anhydride, and an acid-binding agent like 4-dimethylaminopyridine. The reaction temperature ranges from -5°C to 5°C . This method is advantageous due to its mild reaction conditions and scalability for industrial production .
Analyse Des Réactions Chimiques
N-Acetyl-D-Galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form this compound-1-phosphate . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Acetyl-D-Galactosamine has numerous scientific research applications across various fields:
Chemistry: It is used in affinity chromatography and protein chromatography as an agarose.
Biology: It plays a role in intercellular communication and is concentrated in sensory nerve structures.
Medicine: It is used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies targeted to the liver.
Comparaison Avec Des Composés Similaires
N-Acetyl-D-Galactosamine is similar to other amino sugars such as N-Acetylglucosamine and Galactosamine . it is unique in its specific role in forming the antigen of blood group A and its use as a targeting ligand in liver-specific therapies . Other similar compounds include:
N-Acetylglucosamine: Another amino sugar involved in the formation of glycoproteins and glycolipids.
Galactosamine: A precursor in the biosynthesis of glycosaminoglycans.
N-Acetylmannosamine: Involved in the biosynthesis of sialic acids.
This compound stands out due to its specific applications in targeted drug delivery and its role in blood group antigen formation .
Propriétés
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-KEWYIRBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-42-1, 31022-50-1 | |
| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylgalactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7799051.png)
